1-[3-(diethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one
CAS No.:
Cat. No.: VC16297981
Molecular Formula: C23H27FN2O4
Molecular Weight: 414.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H27FN2O4 |
|---|---|
| Molecular Weight | 414.5 g/mol |
| IUPAC Name | 1-[3-(diethylamino)propyl]-2-(2-fluorophenyl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one |
| Standard InChI | InChI=1S/C23H27FN2O4/c1-4-25(5-2)13-8-14-26-20(16-9-6-7-10-17(16)24)19(22(28)23(26)29)21(27)18-12-11-15(3)30-18/h6-7,9-12,20,28H,4-5,8,13-14H2,1-3H3 |
| Standard InChI Key | XZUXQUPSJAGULN-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC=C(O2)C)C3=CC=CC=C3F |
Introduction
The compound 1-[3-(diethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic molecule featuring a pyrrolone core, which is a five-membered heterocyclic ring containing nitrogen and oxygen atoms. This compound is of interest in medicinal chemistry due to its potential biological activities, which are influenced by its structural components, including the diethylamino group and the furan moiety.
Comparison with Similar Compounds
Similar compounds, such as 1-(3-(diethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-5-(2-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one, have been studied for their potential as selective serotonin reuptake inhibitors (SSRIs), which are crucial in treating depression and anxiety disorders. The presence of a furan ring instead of a thiazole ring in the compound of interest may alter its biological activity and interaction with biological targets.
Data Table for Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume